4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
4-[(4-Chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a heterocyclic core structure with two aromatic substituents: a 4-chlorophenylmethyl group at position 4 and a 4-fluorophenylmethyl group at position 2. The compound’s molecular formula is inferred as C₂₃H₁₈ClFN₂O₃S, with a molecular weight of approximately 468.92 g/mol (calculated based on substituent contributions).
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3S/c22-17-9-5-15(6-10-17)13-24-19-3-1-2-4-20(19)29(27,28)25(21(24)26)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYGXJUSCWHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with benzothiadiazine derivatives and structurally related analogs, focusing on substituent effects and physicochemical properties.
Structural Analogues of Benzothiadiazine Derivatives
*Estimated using substituent contribution models (Cl, F, and Br increments from Hansch et al.).
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s 4-chlorophenylmethyl and 4-fluorophenylmethyl groups contribute to a higher logP (~6.2) compared to analogs with methoxy (logP ~4.9) or bromo/hydrazine substituents (logP ~3.8). Chlorine and fluorine, being halogens, enhance lipophilicity but reduce aqueous solubility .
- The 2-chlorophenylmethyl group in K261-2248 (logP 5.85) demonstrates that ortho-substitution slightly reduces lipophilicity compared to para-substitution in the target compound .
Polar Surface Area (PSA) :
- All analogs exhibit moderate PSA values (~40–50 Ų), driven by sulfonamide, ketone, and heterocyclic nitrogen atoms. This suggests comparable passive membrane permeability across the series .
In contrast, the target compound’s para-substituted aromatic groups allow for linear stacking, which may improve crystallinity .
Research Findings and Implications
Crystallographic Data and Refinement
- The program’s robustness in handling high-resolution data suggests that the target compound’s structure could be resolved efficiently using similar methods .
Pharmacological Potential (Inferred)
- The high logP of the target compound suggests favorable blood-brain barrier penetration, a trait shared with CNS-active drugs. However, its low estimated aqueous solubility (logSw ~-5.8, similar to K261-2248) may limit oral bioavailability, necessitating formulation optimization .
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